Benzoic acid, 2,3,5-triiodo-, sodium salt

描述

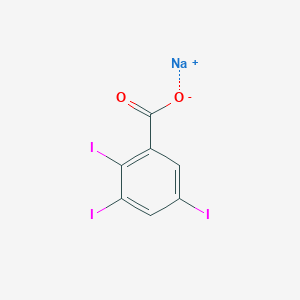

Benzoic acid, 2,3,5-triiodo-, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C7H2I3NaO2 and its molecular weight is 521.79 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Iodobenzoates - Triiodobenzoic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzoic acid, 2,3,5-triiodo-, sodium salt (also known as sodium triiodobenzoate or SIT) is a halogenated derivative of benzoic acid characterized by the presence of three iodine atoms at the 2, 3, and 5 positions on the aromatic ring. This unique substitution pattern not only enhances its solubility in water but also significantly influences its biological activity, particularly in plant physiology and growth regulation.

- Chemical Formula : C₇H₄I₃NaO₂

- Molecular Weight : Approximately 521.79 g/mol

- Solubility : Highly soluble in water due to the sodium salt formation.

This compound primarily acts as an auxin transport inhibitor , interfering with the polar transport of auxins in plants. Its mechanism involves:

- Target Interaction : The compound interacts with the actin cytoskeleton, specifically affecting villin-mediated actin dynamics.

- Biochemical Pathways : It inhibits the polar auxin transport (PAT) pathway, leading to altered growth patterns such as reduced apical dominance and enhanced lateral bud development.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Plant Growth Regulation

Research indicates that this compound serves as an effective antiauxin in agricultural applications. It has been shown to:

- Inhibit the growth of the plant apex.

- Promote the growth of lateral buds and tillers.

- Alter endogenous levels of polyamines and indole-3-acetic acid (IAA), impacting overall plant growth dynamics .

2. Animal Growth Promotion

Case studies have explored its use as a growth promoter in livestock:

- A study demonstrated that administering this compound at concentrations of approximately 0.0001% to 0.1% in animal feed significantly increased weight gain in poultry and swine compared to control groups .

- The results indicated improved feed efficiency and weight gain ratios when combined with antibiotics .

Case Study: Poultry Growth Promotion

A controlled study involving chickens showed that the inclusion of this compound in their diet resulted in:

| Treatment Group | Average Weight Gain (g) | Feed Conversion Ratio |

|---|---|---|

| Control | 1,580 | 1.79 |

| TIBA (100 ppm) | 1,653 | 1.80 |

The data indicated a significant increase in weight gain for chicks receiving the additive compared to those without it .

In Vitro Studies

In vitro studies have demonstrated that benzoic acid derivatives can enhance proteostasis by activating key protein degradation pathways. For instance:

科学研究应用

Plant Growth Regulation

Benzoic acid, 2,3,5-triiodo-, sodium salt is primarily recognized for its role as an auxin transport inhibitor . Auxins are essential plant hormones that regulate various growth processes. The compound's ability to inhibit auxin transport allows researchers to study plant growth dynamics and hormonal interactions more effectively.

- Mechanism of Action : It selectively inhibits the polar transport of auxins without significantly affecting other hormonal pathways. This specificity makes it a valuable tool for dissecting complex plant hormonal interactions and understanding growth patterns.

Agricultural Practices

The compound has been explored for its potential use in increasing crop yields and improving agricultural practices. Research indicates that this compound can be utilized in various formulations aimed at enhancing plant growth and productivity.

- Yield Improvement : Studies have shown that applying this compound can increase seed yield in crops such as soybeans and edible beans. For instance, a patent describes methods for applying this compound to soil to enhance crop yields significantly .

Antibacterial Properties

Emerging research suggests that this compound may possess antibacterial properties. While this area requires further investigation, initial studies indicate potential applications in agricultural pest management and food preservation.

Case Study 1: Auxin Transport Inhibition

A study conducted on maize plants demonstrated that the application of this compound resulted in altered growth patterns due to its inhibitory effects on auxin transport. This research provided insights into how manipulating auxin levels can lead to enhanced or suppressed growth depending on the concentration used.

Case Study 2: Crop Yield Enhancement

In a controlled agricultural trial involving soybean crops treated with this compound, researchers observed a marked increase in seed yield compared to untreated controls. The results indicated that this compound could serve as an effective agent for improving crop productivity when applied appropriately .

Comparative Analysis of Related Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Benzoic Acid | Simple aromatic carboxylic acid; no iodine substituents | Food preservative |

| 2-Iodobenzoic Acid | Contains one iodine atom; used in organic synthesis | Intermediate in chemical synthesis |

| 3-Iodobenzoic Acid | Similar structure with one iodine; different properties | Various synthetic applications |

| Benzoic Acid Sodium Salt | Common food preservative; lower toxicity | Food preservation |

| Benzoic Acid, 2,3,5-triiodo- | Enhanced biological activity; antiauxin properties | Plant growth regulation |

属性

IUPAC Name |

sodium;2,3,5-triiodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3I3O2.Na/c8-3-1-4(7(11)12)6(10)5(9)2-3;/h1-2H,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJJUZMKVODOVJY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)[O-])I)I)I.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2I3NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88-82-4 (Parent) | |

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80169381 | |

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17274-12-3 | |

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017274123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2,3,5-triiodo-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80169381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。